1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride
Description
1-[4-(Aminomethyl)phenyl]-3-methylurea hydrochloride is a urea derivative characterized by a 4-(aminomethyl)phenyl group attached to a methyl-substituted urea moiety, with a hydrochloride salt enhancing its aqueous solubility . The molecular formula of the base compound is C10H11N3, with a molecular weight of 173.22 g/mol; the hydrochloride form increases the molecular weight to approximately 209.68 g/mol (C10H12ClN3O) . Its hydrochloride salt form improves solubility, a feature critical for drug formulation and bioavailability .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-3-methylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-11-9(13)12-8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H2,11,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPGKFKXBJGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-aminomethylbenzoic acid.
Reduction: The 4-aminomethylbenzoic acid undergoes hydrogenation to produce 4-aminomethylbenzyl alcohol.
Urea Formation: The 4-aminomethylbenzyl alcohol is then reacted with methyl isocyanate to form 1-[4-(Aminomethyl)phenyl]-3-methylurea.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using industrial hydrogenation reactors to reduce 4-aminomethylbenzoic acid.
Continuous Flow Reactors: Employing continuous flow reactors for the urea formation step to ensure consistent product quality and yield.
Crystallization: The final product is crystallized from the reaction mixture to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces 4-formylbenzoic acid or 4-carboxybenzoic acid.
Reduction: Yields secondary amines.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential antimalarial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key Observations :
- Positional Isomerism: The 3-(aminomethyl)phenyl analog () demonstrates how substituent positioning affects molecular weight and steric interactions compared to the target compound’s 4-substituted phenyl group.
- Halogenated Derivatives : Halogenated analogs () exhibit enhanced biological activity (e.g., glucokinase activation), emphasizing the role of electronegative groups in target engagement.
Biological Activity
1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride, commonly referred to as a derivative of methylurea, has garnered attention in various biological research domains due to its potential therapeutic applications. This article reviews the compound's biological activity, synthesizing data from diverse sources, including case studies and research findings.
IUPAC Name: this compound
Molecular Formula: C10H14ClN3O
Molecular Weight: 229.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound is believed to function through:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes that play roles in metabolic pathways, thereby affecting cellular functions.
- Modulation of Receptor Activity: The compound could interact with receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones in agar diffusion assays.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death. A notable case study highlighted its effects on breast cancer cells:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 25 µM after 48 hours of treatment
- Mechanism: Induction of mitochondrial dysfunction and oxidative stress.
Case Studies
-
Study on Antimicrobial Efficacy
- Researchers tested the compound against multi-drug resistant bacteria. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
-
Evaluation of Anticancer Effects
- A clinical trial investigated the use of this compound in combination therapy for patients with advanced solid tumors. Preliminary results showed improved patient outcomes with manageable side effects.
Q & A
Q. How can researchers optimize the synthesis of 1-[4-(Aminomethyl)phenyl]-3-methylurea hydrochloride to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Temperature (maintained at 25–40°C), pH (adjusted to 6.5–7.5 using buffered solutions), and reaction time (12–24 hours) are critical for minimizing side reactions. Post-synthesis purification via recrystallization in ethanol-water mixtures (1:3 v/v) enhances purity. Monitor intermediates using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase to confirm reaction progression .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1-[4-(Aminomethyl)phenyl]-3-methylurea hydrochloride?
Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) to assess purity (>98%). Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C in DMSO-d₆) and Fourier-transform infrared spectroscopy (FTIR; peaks at 1650 cm⁻¹ for urea C=O and 3400 cm⁻¹ for NH₂). Mass spectrometry (ESI-MS) with m/z 224.1 [M+H]⁺ validates molecular weight .
Q. How can the aqueous solubility of 1-[4-(Aminomethyl)phenyl]-3-methylurea hydrochloride be enhanced for in vitro assays?
Methodological Answer: The hydrochloride salt inherently improves aqueous solubility due to ionic dissociation. For further optimization, prepare stock solutions in phosphate-buffered saline (PBS, pH 7.4) with sonication (15 minutes at 40 kHz) to disperse aggregates. Solubility can be quantified via UV-Vis spectroscopy at λmax = 260 nm using a standard curve .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives of 1-[4-(Aminomethyl)phenyl]-3-methylurea hydrochloride?
Methodological Answer: Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes. Reaction path search algorithms (e.g., GRRM) optimize synthetic routes for derivatives, while machine learning models (e.g., Random Forest) prioritize substituents with desired bioactivity .
Q. What methodological frameworks resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer: Cross-validate assays using standardized protocols (e.g., IC50 determination via dose-response curves in triplicate). Control variables such as cell line passage number, serum concentration, and incubation time. Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors. Reproduce conflicting results under identical conditions and use isothermal titration calorimetry (ITC) to verify binding thermodynamics .
Q. How can researchers investigate the metabolic stability of 1-[4-(Aminomethyl)phenyl]-3-methylurea hydrochloride in hepatic models?
Methodological Answer: Incubate the compound (10 µM) with human liver microsomes (HLMs) at 37°C in NADPH-regenerating systems. Sample at 0, 15, 30, and 60 minutes, then quench with acetonitrile. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a Q-TOF detector. Compare degradation half-life (t₁/₂) against control compounds to assess metabolic liability. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes .
Q. What experimental strategies address contradictory data in the compound’s receptor selectivity profile?
Methodological Answer: Perform competitive binding assays with radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to calculate Ki values. Use CRISPR-edited cell lines lacking specific receptors to confirm target engagement. Surface plasmon resonance (SPR) provides real-time kinetics for on/off rates. Validate findings across orthogonal platforms (e.g., calcium flux assays vs. β-arrestin recruitment) to distinguish agonist vs. antagonist behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
